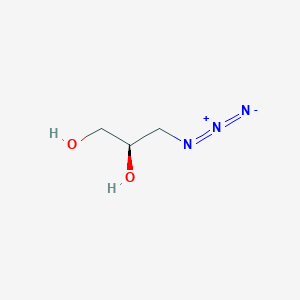
(R)-3-Azido-1,2-propanediol
Übersicht
Beschreibung
(R)-3-Azido-1,2-propanediol is a chemical compound that is widely used in scientific research. It is a versatile molecule that has a range of applications in biochemistry, biotechnology, and molecular biology.
Wissenschaftliche Forschungsanwendungen
Metabolic Engineering for 1,2-Propanediol Production
A significant application of (R)-3-Azido-1,2-propanediol related compounds is in metabolic engineering, where researchers have developed fermentation routes to produce enantiomerically pure R-1,2-propanediol (R-1,2-PD) from glucose in Escherichia coli. This process involves expressing NADH-linked glycerol dehydrogenase genes from E. coli or Klebsiella pneumoniae, leading to the anaerobic production of 1,2-PD. Further improvements in R-1,2-PD production were achieved by coexpressing methylglyoxal synthase and glycerol dehydrogenase, resulting in higher yields of 1,2-PD from renewable resources (Altaras & Cameron, 1999).
Genetically Engineered Strains for 1,3-Propanediol Production
Another area of application is the genetic engineering of microbial strains for the production of 1,3-propanediol (1,3-PD), a chemical widely used in the synthesis of commercial products. The biosynthesis of 1,3-PD from glycerol or similar substrates has been enhanced by developing new strains through techniques like mutagenesis and genetic engineering. These engineered strains have shown higher yields and overcome production barriers seen in natural microorganisms (Yang et al., 2018).
Biotechnological Production Advances
Further advancements in biotechnological production have been made, particularly in the microbial production of 1,3-PD. Strategies employed include various bioprocess cultivation techniques using natural and/or genetically engineered microbes. The development of recombinant strains capable of producing 1,3-PD directly from sugars like glucose marks significant progress in this field, offering a sustainable alternative to chemical synthesis from non-renewable petroleum-based feedstocks (Kaur, Srivastava, & Chand, 2012).
Eigenschaften
IUPAC Name |
(2R)-3-azidopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-6-5-1-3(8)2-7/h3,7-8H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTNJQAFJLVWCN-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927162 | |
| Record name | 3-Azidopropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Azido-1,2-propanediol | |
CAS RN |
131321-84-1 | |
| Record name | 3-Azido-1,2-propanediol, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131321841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Azidopropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AZIDO-1,2-PROPANEDIOL, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O819LH2FC1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![N-Methyl-6-nitrobenzo[D]thiazol-2-amine](/img/structure/B145076.png)